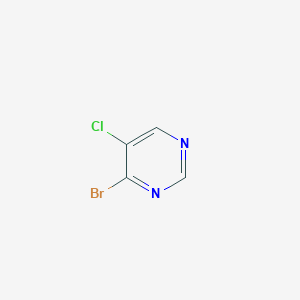

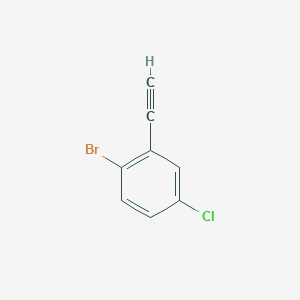

6-Bromo-1-chloroisoquinolin-5-amine

説明

Synthesis Analysis

The synthesis of amines, such as 6-Bromo-1-chloroisoquinolin-5-amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the reactions of alkyl halides with ammonia and other amines . A more specific synthesis protocol for quinoline derivatives involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde .Molecular Structure Analysis

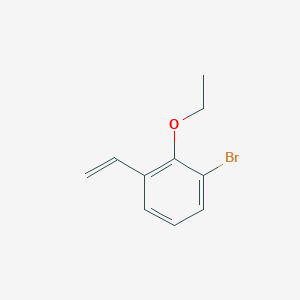

The molecular formula of this compound is C9H6BrClN2. Its average mass is 242.500 Da and its monoisotopic mass is 240.929382 Da .Chemical Reactions Analysis

Amines, such as this compound, can undergo various reactions. The two most general reactions of amines are alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis

This compound is sparingly soluble in water but soluble in organic solvents such as chloroform and methanol.科学的研究の応用

Palladium-Catalyzed Amination Reactions

6-Bromo-1-chloroisoquinolin-5-amine and its derivatives have been studied in palladium-catalyzed amination reactions. These reactions are significant in synthesizing various aromatic amines, which are crucial intermediates in pharmaceutical and agrochemical products. A study demonstrated the effective preparation of 1-aminonaphthalenes and aminoquinolines through palladium-catalyzed aryl amination under microwave conditions, showing improvements in yields for quinoline substrates (Wang, Magnin, & Hamann, 2003).

Buchwald-Hartwig Chemistry

The application of Buchwald-Hartwig chemistry in synthesizing ligands for Src homology 3 (SH3) domains, which are important for mediating biological processes, is another area of interest. This approach has been used to synthesize 6-heterocyclic substituted 2-aminoquinolines, providing ligands with increased binding affinity for the SH3 domain. The key step involves the selective Buchwald-Hartwig amination of an aryl bromide in the presence of an activated heteroaryl chloride (Smith, Jones, Booker, & Pyke, 2008).

Synthesis of Quinoline Derivatives

This compound is also involved in the synthesis of various quinoline derivatives. For instance, it was used in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, offering insights into regioselectivity in nucleophilic substitution reactions of the bromo-quinoline dione with amines (Choi & Chi, 2004).

Synthesis of Biologically Active Compounds

The compound has been used in the synthesis of biologically active molecules, such as those with pharmacological activities like anti-inflammatory and antibacterial properties. A study details the synthesis of various 6-bromoquinazolinones derivatives and their pharmacological screening (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Safety and Hazards

While specific safety data for 6-Bromo-1-chloroisoquinolin-5-amine is not available, similar compounds like 5-Amino-1-chloroisoquinoline have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

将来の方向性

While specific future directions for 6-Bromo-1-chloroisoquinolin-5-amine are not available, quinoline derivatives have been studied extensively due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

特性

IUPAC Name |

6-bromo-1-chloroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-2-1-6-5(8(7)12)3-4-13-9(6)11/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRFNEGPFVGVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=C2)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1381571.png)

![5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381573.png)

![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)